molecular formula C13H11NO2 B1334834 2-Amino-5-phenylbenzoic acid CAS No. 4445-40-3

2-Amino-5-phenylbenzoic acid

Cat. No. B1334834
CAS RN: 4445-40-3
M. Wt: 213.23 g/mol
InChI Key: MUJQJJYAAYPRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998972B2

Procedure details

1 g (4.62 mmol) of 5-bromoanthranilic acid (Fluka Buchs, Switzerland) and 6.94 ml 1M K2CO3 are stirred in 10 ml DMF. Argon gas is bubbled through the solution. 50 mg tetrakis-triphenylphosphin-palladium (Fluka) and 846 mg (6.94 mmol) phenylboronic acid (Fluka, Buchs, Switzerland) are added. The reaction mixture is stirred for 15 h at 80° C. (tlc-control). The solvent is evaporated, and 50 ml 4N NaOH are added to the residue. The aqueous phase is washed three times with ethyl acetate. Hydrochloric acid is added to the water phase until pH=7 is reached and the aqueous phase is extracted four times with ethyl acetate. After drying the organic phase with MgSO4, the solvent is evaporated and the residue crystallized from CH2Cl2-methanol-hexane. mp: 245° C. (dec.); MS: 214 (M++1); HPLC: tret=9.74 min (Grad 1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6.94 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphin palladium
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
846 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH2:11])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[C:18]1(B(O)O)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C=O)C>[NH2:11][C:5]1[CH:4]=[CH:3][C:2]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:10][C:6]=1[C:7]([OH:9])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C(C(=O)O)=C1)N
Name
Quantity
6.94 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
tetrakis-triphenylphosphin palladium
Quantity
50 mg
Type
reactant
Smiles
Name
Quantity
846 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 15 h at 80° C. (tlc-control)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon gas is bubbled through the solution
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
ADDITION
Type
ADDITION
Details
50 ml 4N NaOH are added to the residue
WASH
Type
WASH
Details
The aqueous phase is washed three times with ethyl acetate
ADDITION
Type
ADDITION
Details
Hydrochloric acid is added to the water phase until pH=7
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted four times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic phase with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from CH2Cl2-methanol-hexane
CUSTOM
Type
CUSTOM
Details
tret=9.74 min (Grad 1)
Duration
9.74 min

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
NC1=C(C=C(C=C1)C1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.